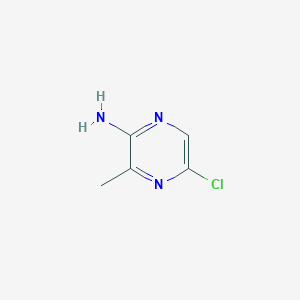
2-(Cyclopentylmethyl)pentanoic acid
Übersicht
Beschreibung
2-(Cyclopentylmethyl)pentanoic acid is an organic compound with the chemical formula C11H20O2 . It is a liquid at room temperature .
Synthesis Analysis
A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid using a bifunctional catalyst has been presented . This work demonstrated the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .Molecular Structure Analysis
The molecular formula of this compound is C11H20O2 . The molecular weight is 184.28 .Chemical Reactions Analysis
The conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid is studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent . The reaction involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 184.28 .Wissenschaftliche Forschungsanwendungen
Bifunctional Catalysis in Chemical Manufacturing :
- 2-(Cyclopentylmethyl)pentanoic acid, under its broader category of pentanoic acid (PA), is utilized in sustainable chemical manufacturing processes. Al-Naji et al. (2020) explored the conversion of γ-valerolactone (GVL) into PA using aqueous formic acid and bifunctional catalysts. This research is significant for producing industrially relevant chemicals from renewable resources (Al-Naji et al., 2020).
Biochemical Research and Drug Development :
- S-2-Amino-5-azolylpentanoic acids related to L-ornithine, a derivative category of this compound, are studied as inhibitors of nitric oxide synthases (NOS). Ulhaq et al. (1998) identified these compounds as potential therapeutic agents in managing conditions involving NOS, such as in cancer or cardiovascular diseases (Ulhaq et al., 1998).
Environmental Science and Atmospheric Chemistry :
- In the field of environmental science, the atmospheric chemistry of compounds like 2-pentanone and 2-heptanone, closely related to this compound, has been studied by Atkinson et al. (2000). They examined the reactions of these compounds with hydroxyl radicals, contributing to our understanding of photochemical air pollution (Atkinson et al., 2000).
Molecular Mechanisms in Pain Management :
- In medical research, derivatives of this compound, like α-Lipoic acid, are studied for their roles in pain management. Lee et al. (2009) demonstrated how lipoic acid modulates T-type calcium channels in pain pathways, contributing to the development of novel pain treatments (Lee et al., 2009).
Ionic Liquids and Catalytic Activity :
- Research by Iglesias et al. (2010) on ionic liquids involving pentanoic acid showed their potential in catalyzing chemical reactions. They developed ionic liquids with altered structural properties, enhancing their catalytic efficiency in aldol condensations, valuable for various industrial applications (Iglesias et al., 2010).
Mitochondrial Biochemistry and Pharmacology :
- Senior and Sherratt (1968) investigated the biochemical effects of pent-4-enoic acid and related fatty acids on mitochondrial functions. This research is crucial for understanding the mitochondrial biochemistry and the pharmacological effects of substances related to this compound (Senior & Sherratt, 1968).
Cancer Research and Valproic Acid :
- Kostrouchová et al. (2007) explored the effects of Valproic acid (2-propyl pentanoic acid), a derivative of this compound, on cancer cells. Their research indicates the compound's potential in influencing multiple regulatory pathways in cancer treatment (Kostrouchová et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopentylmethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-5-10(11(12)13)8-9-6-3-4-7-9/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSYAKSDAYQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


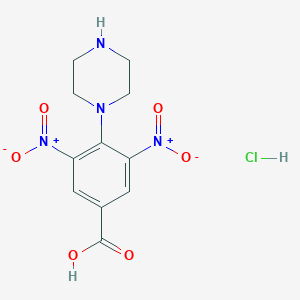
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

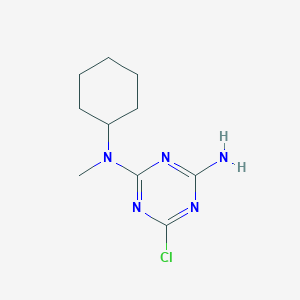
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

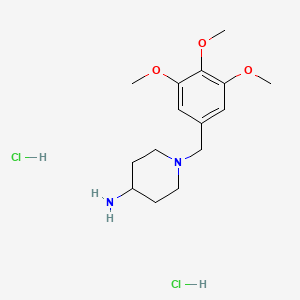
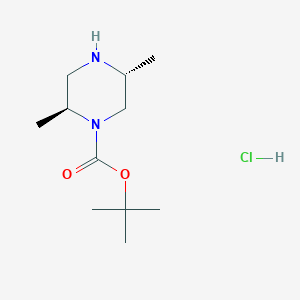

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)


